![molecular formula C25H24N4O4 B2692502 N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902962-05-4](/img/no-structure.png)

N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

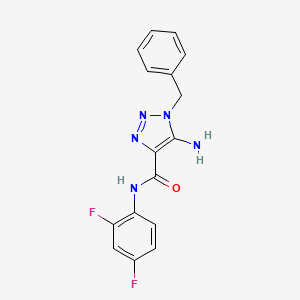

N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with similar structural features have been designed and synthesized with the aim of discovering new anticancer agents. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have been tested against 60 cancer cell lines, demonstrating appreciable growth inhibition in several cancer types, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Activities

Research into compounds derived from visnaginone and khellinone, bearing resemblance to the specified chemical structure, has identified novel derivatives exhibiting significant anti-inflammatory and analgesic effects. These findings suggest potential applications in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and assessed for their antioxidant activities. In vitro studies have shown that these compounds, including coordination complexes with metals like Co(II) and Cu(II), exhibit significant antioxidant properties. Such activities are crucial for combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders (Chkirate et al., 2019).

Chemoselective Acetylation

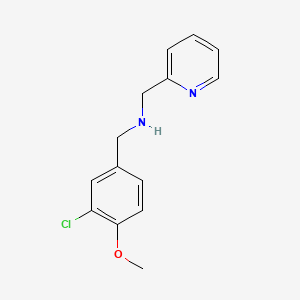

The intermediate N-(2-Hydroxyphenyl)acetamide, structurally related to the compound , is vital for the synthesis of antimalarial drugs. Research into its chemoselective monoacetylation has provided insights into optimizing the synthesis of such intermediates, underscoring the importance of these chemical transformations in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Coordination Complexes and Supramolecular Architectures

Studies on pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with transition metals. These complexes demonstrate the effect of hydrogen bonding on self-assembly processes, contributing to the understanding of supramolecular chemistry and its potential applications in materials science (Chkirate et al., 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-ethoxyaniline with ethyl 2-chloroacetate to form N-(2-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with 4-methylbenzylamine and acetic anhydride to form the key intermediate, 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide. Finally, this intermediate is reacted with acetic acid to form the target compound.", "Starting Materials": [ "2-ethoxyaniline", "ethyl 2-chloroacetate", "4-methylbenzylamine", "acetic anhydride", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyaniline with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate to form N-(2-ethoxyphenyl)glycine ethyl ester.", "Step 2: Reaction of N-(2-ethoxyphenyl)glycine ethyl ester with 4-methylbenzylamine and acetic anhydride in the presence of a catalyst such as triethylamine to form 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Reaction of 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid to form N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] } | |

CAS RN |

902962-05-4 |

Molecular Formula |

C25H24N4O4 |

Molecular Weight |

444.491 |

IUPAC Name |

N-(2-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C25H24N4O4/c1-3-33-21-9-5-4-8-20(21)27-22(30)16-28-23-19(7-6-14-26-23)24(31)29(25(28)32)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,27,30) |

InChI Key |

RRBBOFGRVQVBOE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)

![N-[cyano(4-ethylphenyl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2692420.png)

![4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692421.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2692422.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)

![8-(1-tert-butyl-5-methyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2692427.png)

![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2692429.png)

![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2692437.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2692442.png)